molecular formula C12H15FO3 B4272760 ethyl 2-(4-fluorophenoxy)butanoate

ethyl 2-(4-fluorophenoxy)butanoate

Cat. No.: B4272760
M. Wt: 226.24 g/mol
InChI Key: RUZIVYOPFLJDGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenoxy)butanoate is an organic compound with the molecular formula C12H15FO3 It is an ester derived from butanoic acid and 4-fluorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorophenoxy)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorophenol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and butanoic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products

    Hydrolysis: 4-fluorophenol and butanoic acid.

    Reduction: 2-(4-fluorophenoxy)butanol.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenoxy)butanoate depends on its specific application. In chemical reactions, the ester bond is typically the reactive site, undergoing hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenoxy)butanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-chlorophenoxy)butanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-(4-bromophenoxy)butanoate: Contains a bromine atom in place of fluorine.

    Ethyl 2-(4-methylphenoxy)butanoate: Features a methyl group instead of a halogen.

These compounds share similar synthetic routes and chemical properties but may exhibit different reactivity and applications due to the varying substituents on the aromatic ring.

Properties

IUPAC Name

ethyl 2-(4-fluorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIVYOPFLJDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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